Ethyl 2-fluoro-4-hydroxybenzoate
Overview
Description
Ethyl 2-fluoro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Thermodynamic Properties and Molecular Structure
Ledo et al. (2018) conducted a study focusing on the thermodynamic properties of ethyl hydroxybenzoates, including ethyl 2-fluoro-4-hydroxybenzoate. They utilized experimental techniques like combustion calorimetry and differential scanning calorimetry to derive molar enthalpies of formation. This research provides valuable data for understanding the molecular structure and energy content of ethyl hydroxybenzoates (Ledo et al., 2018).
2. Crystallography and Material Sciences
Yeong et al. (2018) explored the synthesis and crystal structures of various organic compounds, including this compound. Their work, utilizing single-crystal X-ray diffraction, contributes to a deeper understanding of crystal packing and molecular interactions, which is crucial in material sciences (Yeong et al., 2018).
3. Environmental Research and Paraben Exposure
A study by Zhang et al. (2020) investigated the occurrence of parabens, including this compound, in human biological samples. This research is significant in understanding the environmental exposure and potential health impacts of parabens (Zhang et al., 2020).
4. Biochemical and Pharmacological Studies
Han et al. (2020) conducted research on the synthesis of novel compounds derived from ethyl paraben, exploring their potential as anticancer agents. This study highlights the pharmacological applications and therapeutic potential of this compound derivatives (Han et al., 2020).
5. Optical Applications
Kumar et al. (2021) explored the growth and properties of ethyl para-hydroxybenzoate crystals, closely related to this compound. Their work contributes to the field of optics, particularly in understanding the nonlinear optical properties of these crystals (Kumar et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds typically undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzylic compounds are known to influence various biochemical pathways due to their reactivity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 2-fluoro-4-hydroxybenzoate . These factors could include pH, temperature, and the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
Ethyl 2-fluoro-4-hydroxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme hydrolase, which catalyzes the hydrolysis of ester bonds. This compound serves as a substrate for hydrolase, leading to the formation of 2-fluoro-4-hydroxybenzoic acid and ethanol. This interaction is crucial for understanding the compound’s metabolic pathways and its potential therapeutic applications .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as protein kinases and transcription factors, thereby altering gene expression patterns. Additionally, this compound has been found to impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific active sites on enzymes, leading to either inhibition or activation of their catalytic activity. For example, it has been observed to inhibit the activity of certain hydrolases, thereby preventing the hydrolysis of ester bonds. Additionally, this compound can interact with transcription factors, influencing their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can be used to study its therapeutic potential. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes significant only above a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the hydrolysis of ester bonds and the subsequent formation of 2-fluoro-4-hydroxybenzoic acid. This compound interacts with enzymes such as hydrolases and oxidases, which play a crucial role in its metabolism. The metabolic pathways of this compound also involve the participation of cofactors like NADH and FADH2, which facilitate the oxidation-reduction reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for specific binding sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-fluoro-4-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKPJOZJIAQHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.